molecular formula C19H19FN2OS B2677147 2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1324313-85-0

2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2677147
CAS No.: 1324313-85-0
M. Wt: 342.43
InChI Key: CDQSUBZRTQGSBZ-UHFFFAOYSA-N
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Description

This compound is a fluorinated acetamide derivative featuring a 4-fluorophenyl core and dual N-substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl moiety. The fluorophenyl group is a common pharmacophore in central nervous system (CNS) tracers and antimicrobials, enhancing bioavailability and target binding . The thiophen and pyrrole substituents may modulate lipophilicity and electronic properties, influencing pharmacokinetics and selectivity.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-21-10-2-4-17(21)13-22(14-18-5-3-11-24-18)19(23)12-15-6-8-16(20)9-7-15/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSUBZRTQGSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • Fluorine at the phenyl para position (4-fluoro) is prevalent in CNS tracers (e.g., [11C]DAA1106) and anticancer agents (e.g., compound 1c) due to enhanced metabolic stability and binding affinity .
  • Thiophen and pyrrole groups in the target compound may improve lipophilicity, aiding membrane penetration in antimicrobial or anticancer contexts .

Structural Variations :

  • N-Substituents : The dual N-substituents in the target compound distinguish it from simpler analogs like 1c (single carbamoyl group). This could enable dual-targeting mechanisms or reduce off-target effects.
  • Heterocyclic Additions : Compounds with thiazole () or oxadiazole () substituents demonstrate the importance of heterocycles in modulating activity, suggesting the target’s thiophen and pyrrole groups may similarly influence bioactivity.

Synthetic Approaches :

  • Many analogs are synthesized via condensation reactions (e.g., ). The target compound likely employs similar methods, such as carbodiimide-mediated coupling or reflux with sodium acetate .

Research Findings and Implications

  • Anticancer Potential: Fluorophenyl acetamides like 1c () show cytotoxic activity, suggesting the target compound may also inhibit cancer cell proliferation, particularly with its bulky N-substituents enhancing steric interactions .
  • Antimicrobial Activity : Thiazole-containing acetamides () exhibit antibacterial effects, implying the thiophen group in the target compound could confer similar properties .
  • Ligand Applications : N-Substituted acetamides are used as ligands in coordination chemistry (), raising the possibility of the target compound serving in metal-organic frameworks or catalysis.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19FN2OS , with a molecular weight of approximately 314.41 g/mol . The key functional groups include a fluorophenyl moiety, a pyrrole derivative, and a thiophene group, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate enzymatic activities, receptor binding, and cellular signaling pathways. The presence of the 4-fluorophenyl group may enhance binding affinity to specific targets due to increased lipophilicity and electronic effects.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
  • Cellular Pathways : Modulation of pathways such as apoptosis and cell proliferation may be observed.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyrrole and fluorophenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving oxidative stress and signaling pathway modulation.

CompoundCell LineIC50 (μM)Mechanism
ZQL-4cBreast Cancer130.24Induces apoptosis via ROS production
Compound ALung Cancer161.38Inhibits Notch-AKT signaling

Antiviral Properties

The compound's structural features suggest potential antiviral activity, particularly against RNA viruses. Compounds with similar scaffolds have demonstrated efficacy in inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of a related compound on breast cancer cells, revealing that it significantly inhibited cell growth and induced G2/M phase cell cycle arrest through the generation of reactive oxygen species (ROS) .
  • Antiviral Studies : Research on thiophene derivatives indicated that they possess antiviral properties against various viruses by disrupting viral replication processes .

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